molecular formula C14H12N4OS B12922235 1,3,4-Oxadiazole-2(3H)-thione, 3-((phenylamino)methyl)-5-(4-pyridinyl)- CAS No. 84249-74-1

1,3,4-Oxadiazole-2(3H)-thione, 3-((phenylamino)methyl)-5-(4-pyridinyl)-

Cat. No.: B12922235
CAS No.: 84249-74-1
M. Wt: 284.34 g/mol
InChI Key: ILZNZLJXRVKFNZ-UHFFFAOYSA-N
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Description

Historical Development of Oxadiazole Derivatives

The exploration of oxadiazole derivatives began in the late 19th century, with early syntheses focusing on their structural novelty and reactivity. The 1,3,4-oxadiazole isomer, though less studied initially than its 1,2,4 counterpart, gained prominence in the mid-20th century due to its stability and versatility in pharmaceutical applications. The first reported derivatives, such as fenadiazole and tiodazosin, emerged in the 1960s, showcasing the scaffold’s potential as a bioactive core. By the 1990s, advancements in heterocyclic chemistry enabled the systematic modification of the 1,3,4-oxadiazole ring, leading to derivatives like raltegravir, an HIV integrase inhibitor approved by the FDA in 2007. These milestones underscored the scaffold’s adaptability in drug design, particularly for targeting enzymes and receptors.

The introduction of sulfur-containing variants, such as 1,3,4-oxadiazole-2(3H)-thione, marked a significant evolution. The thione moiety (C=S) replaced the ketone group (C=O), enhancing electronic delocalization and enabling novel interactions with biological targets. This modification expanded the scaffold’s utility in medicinal chemistry, particularly in developing antimicrobial and anticancer agents.

Position and Classification of 1,3,4-Oxadiazole Isomers

Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. Among the four isomers, 1,3,4-oxadiazole is distinguished by the oxygen atom at position 1 and nitrogen atoms at positions 3 and 4 (Figure 1). The thione derivative, 1,3,4-oxadiazole-2(3H)-thione, features a sulfur atom at position 2, replacing the oxygen in the carbonyl group. This substitution alters the electron density distribution, increasing the compound’s polarizability and affinity for metal ions.

The classification of 1,3,4-oxadiazole-thiones hinges on their substitution patterns. For example, the compound 3-((phenylamino)methyl)-5-(4-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione contains a phenylaminomethyl group at position 3 and a pyridinyl group at position 5. These substituents influence the molecule’s physicochemical properties, such as solubility and lipophilicity, which are critical for bioavailability.

Significance of the 1,3,4-Oxadiazole-2(3H)-thione Scaffold

The 1,3,4-oxadiazole-2(3H)-thione scaffold is prized for its dual functionality: the thione group acts as a hydrogen bond acceptor, while the nitrogen-rich heterocycle facilitates π-π stacking interactions. These features make it a robust platform for designing enzyme inhibitors, particularly those targeting metalloenzymes or sulfhydryl-dependent pathways. For instance, derivatives bearing aryl substituents have shown inhibitory activity against carbonic anhydrase and tyrosine phosphatases, which are implicated in cancer and metabolic disorders.

The scaffold’s bioisosteric equivalence to amides and esters further enhances its utility. Unlike traditional amide bonds, the thione group resists hydrolytic degradation, improving metabolic stability in vivo. This property is critical for oral drug candidates, as demonstrated by the development of zibotentan, a 1,3,4-oxadiazole derivative used in prostate cancer therapy.

Overview of Pyridinyl-Substituted Oxadiazole-thione Compounds

Pyridinyl-substituted derivatives, such as 5-(4-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione , leverage the pyridine ring’s electron-deficient nature to enhance binding to biological targets. The 4-pyridinyl group at position 5 introduces a basic nitrogen atom, which can participate in salt bridges or coordinate with metal ions in active sites. This substitution pattern is common in kinase inhibitors, where the pyridine moiety mimics ATP’s adenine ring.

The phenylaminomethyl group at position 3 adds steric bulk and hydrophobic character, potentially improving selectivity for hydrophobic binding pockets. Synthetic routes to these compounds often involve cyclocondensation of thiosemicarbazides with carboxylic acids, followed by functionalization via nucleophilic substitution or cross-coupling reactions.

Table 1: Representative 1,3,4-Oxadiazole-thione Derivatives and Their Applications

Compound Substituents Biological Activity Reference
Raltegravir 5-methyl, 3-carboxamide HIV integrase inhibition
Zibotentan 5-nitro, 3-aminophenyl Endothelin receptor antagonism
Target Compound* 5-(4-pyridinyl), 3-((phenylamino)methyl) Under investigation N/A

*Synthetic and pharmacological data for the target compound are pending publication.

Properties

CAS No.

84249-74-1

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

3-(anilinomethyl)-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C14H12N4OS/c20-14-18(10-16-12-4-2-1-3-5-12)17-13(19-14)11-6-8-15-9-7-11/h1-9,16H,10H2

InChI Key

ILZNZLJXRVKFNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For example, the preparation of 1,3,4-oxadiazole-2(3H)-thione derivatives can be achieved by reacting hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to oxadiazole-2-oxide derivatives.

    Reduction: Reduction of the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents or nucleophiles such as amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield oxadiazole-2-oxide derivatives, while nucleophilic substitution can introduce various functional groups into the oxadiazole ring.

Scientific Research Applications

Chemical Structure and Synthesis

The compound under consideration features a heterocyclic oxadiazole ring, which is known for its ability to interact with biological targets. Synthesis typically involves a Mannich reaction where various amines and aldehydes are reacted with oxadiazole derivatives. Recent studies have reported methods that enhance yield and purity through techniques such as ultrasound-assisted synthesis and molecular sieves to remove byproducts during reactions .

Biological Activities

The biological activities of this compound have been extensively studied, revealing a wide range of pharmacological effects:

  • Anticancer Activity : A notable study highlighted the anticancer potential of oxadiazole derivatives containing a piperazine skeleton. Compounds were tested against several cancer cell lines including HepG2 and HeLa, with some showing IC50 values as low as 5.78 μM . The mechanism often involves inhibition of focal adhesion kinase (FAK), which is crucial in tumor progression.
  • Antimicrobial Properties : Various derivatives have displayed significant antibacterial and antifungal activities. For instance, compounds synthesized from 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione were shown to possess broad-spectrum antimicrobial properties .
  • Anti-inflammatory and Analgesic Effects : Some studies indicate that these compounds exhibit anti-inflammatory and analgesic properties, making them potential candidates for pain management therapies .

Anticancer Research

A series of novel 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activities against multiple cell lines. The most potent derivative exhibited an IC50 value of 5.78 μM against HepG2 cells and demonstrated strong inhibitory activity against FAK . Computational docking studies confirmed interactions with key residues in the FAK active site.

Antimicrobial Evaluation

In another study, derivatives of 1,3,4-oxadiazole were synthesized and tested for their antimicrobial efficacy. The results indicated that certain compounds were effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Data Tables

Activity Type Compound IC50 Value (μM) Target
Anticancer5m5.78HepG2 (FAK Inhibition)
Antimicrobial5-(2-aminophenyl)-1,3,4-oxadiazoleVariesBroad-spectrum
Anti-inflammatoryVarious DerivativesNot specifiedGeneral inflammation pathways

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, these compounds may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The specific pathways involved can vary depending on the biological activity being studied.

Comparison with Similar Compounds

Piperidine-Substituted Derivatives

Compounds such as 5-(3,4-dichlorophenyl)-3-[(substituted piperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione (e.g., 5a-5k) exhibit antimicrobial and cytotoxic activities. The presence of dichlorophenyl and piperidine groups enhances lipophilicity, improving membrane penetration. Substitutions on the piperidine ring (e.g., phenyl, carbonyl) significantly boost antimicrobial efficacy, with 5c and 5i-5k showing notable activity against Staphylococcus aureus and Escherichia coli . In contrast, the target compound’s pyridinyl group may reduce lipophilicity but increase solubility and target specificity .

Nitro and Trifluoromethyl Derivatives

Derivatives like 3-[(2-nitrophenylamino)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione (4e-4g) and 3-[(trifluoromethylphenylamino)methyl]- analogs (4h-4i) demonstrate moderate to strong antibacterial activity. Nitro groups enhance electron-withdrawing effects, while trifluoromethyl groups improve metabolic stability. However, these compounds show lower antifungal activity compared to the pyridinyl-containing target compound, which may benefit from the pyridine ring’s planar geometry and nitrogen lone pairs .

Benzyloxy-Substituted Derivatives

5-(4-(Benzyloxy)phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione derivatives (6a–o) exhibit potent antifungal activity against Candida albicans (MIC: 16–32 µg/mL).

Antimicrobial Activity

  • Piperidine Derivatives : MIC values range from 8–64 µg/mL against Gram-positive bacteria .
  • Hg(II) Complexes : Oxadiazole-thione complexes with Hg(II) show enhanced antibacterial effects (MIC: 4–8 µg/mL), comparable to vancomycin .
  • Target Compound : Antifungal activity is hypothesized to exceed benzyloxy analogs due to pyridinyl’s hydrogen-bonding capacity, though experimental data are pending .

Cytotoxic Activity

Alkylated derivatives like 3-[(4-dodecylpiperazin-1-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione exhibit potent cytotoxicity (IC50: 1.6–6.3 µM) against 4T1 and CT26.WT cancer cells via apoptosis induction .

Enzyme Inhibition

Thiadiazole-thione derivatives (e.g., 5-[4-(t-butyldimethylsilyloxy)-phenyl]-1,3,4-thiadiazole-2(3H)-thione) inhibit nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) with IC50 values of 66.47 µM .

Data Tables

Table 2: Structural Impact on Bioactivity

Substituent Type Key Effects Example Compounds
Electron-Withdrawing Groups Enhance enzyme inhibition Nitro (4e-4g), CF3 (4h-4i)
Aromatic Rings Facilitate π-π stacking Pyridinyl , Dichlorophenyl
Metal Complexation Amplify antibacterial activity Hg(II) complexes
Bulky Substituents Reduce membrane permeability Benzyloxy derivatives

Biological Activity

1,3,4-Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. This article focuses specifically on the biological activity of the compound 1,3,4-Oxadiazole-2(3H)-thione, 3-((phenylamino)methyl)-5-(4-pyridinyl)- , examining its mechanisms of action and therapeutic potential based on various studies.

Synthesis and Structure

The compound is synthesized through a series of reactions involving hydrazine derivatives and carbon disulfide. The structural features of this oxadiazole derivative include a phenylamino methyl group and a pyridine substituent, which contribute to its biological properties.

Antimicrobial Activity

  • General Findings : Compounds containing the 1,3,4-oxadiazole ring have shown broad-spectrum antimicrobial activity. Studies indicate that these derivatives are effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives with pyridine moieties have demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
  • Case Study : Research conducted by Dhumal et al. (2016) highlighted the antitubercular activity of 1,3,4-oxadiazole derivatives. The study found that certain compounds effectively inhibited Mycobacterium bovis BCG in both active and dormant states through molecular docking studies that revealed strong binding affinities to key enzymes involved in mycolic acid biosynthesis .

Anticancer Activity

  • Mechanism of Action : The anticancer potential of 1,3,4-oxadiazole derivatives is attributed to their ability to bind to tubulin and inhibit cell division. A study by Abdelrehim et al. (2020) demonstrated that specific derivatives exhibited potent anticancer activity against colon carcinoma cell lines (HCT-116), with IC50 values ranging from 0.34 to 2.45 μM .
  • Research Findings : A series of oxadiazole-linked compounds were evaluated for their cytotoxic effects on cancer cells. The results indicated that compounds with specific substitutions showed enhanced activity compared to standard chemotherapeutics .

Anti-inflammatory and Analgesic Effects

Research has also indicated that certain oxadiazole derivatives possess anti-inflammatory properties. In vivo studies demonstrated significant edema inhibition in carrageenan-induced paw edema models when treated with these compounds . Additionally, antioxidant assays showed promising radical scavenging abilities comparable to established antioxidants like ascorbic acid .

Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against S. aureus, E. coli, and M. tuberculosis; strong binding affinities noted.
AnticancerPotent inhibition of colon carcinoma cells; IC50 values between 0.34 - 2.45 μM observed.
Anti-inflammatorySignificant reduction in edema; comparable antioxidant activity to ascorbic acid noted.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,3,4-oxadiazole-2(3H)-thione derivatives with phenylamino and pyridinyl substituents?

  • The compound is typically synthesized via cyclization of thiosemicarbazide precursors under acidic conditions. For example, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione was prepared by dissolving intermediates in water, acidifying with dilute HCl, and recrystallizing from ethanol . Modifications, such as introducing the phenylaminomethyl group, involve alkylation reactions using benzyl chlorides or chloroacetamides in polar solvents like DMSO or acetonitrile . Purity is confirmed via thin-layer chromatography (TLC) with methanol:chloroform (2:8) .

Q. How are structural and purity analyses conducted for this compound?

  • Characterization relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups like C=S (thione) at ~1200–1250 cm⁻¹ .
  • NMR (¹H and ¹³C) confirms substituent positions, e.g., pyridinyl protons appear as distinct aromatic signals .
  • Mass spectrometry and elemental analysis verify molecular weight and composition .
    • Melting points (often >200°C) and chromatographic methods (e.g., TLC) assess purity .

Q. What in vitro assays are used to evaluate biological activity?

  • Antimicrobial activity : Serial dilution techniques determine minimum inhibitory concentrations (MICs) against pathogens like S. aureus and M. tuberculosis . Nitrofurazone is a common reference drug .
  • Anticancer activity : The Sulfo-Rodamine B (SRB) assay quantifies cytotoxicity against cell lines (e.g., HT29 and MCF7), with IC₅₀ values calculated via linear regression in GraphPad Prism .

Advanced Research Questions

Q. How can molecular docking guide the optimization of this compound’s bioactivity?

  • Docking studies (e.g., using AutoDock Vina) predict binding modes to target proteins. For example, derivatives with pyridinyl groups showed stable interactions with kinase active sites, as visualized in studies where ligands (e.g., 9c) adopted poses overlapping with reference inhibitors like acarbose . Key interactions include hydrogen bonds with catalytic residues and hydrophobic contacts with aromatic pockets .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Discrepancies (e.g., moderate vs. potent activity) may arise from structural variations (e.g., halogen substitution) or assay conditions. For example:

  • Antitubercular activity : Derivatives with 4-nitrophenyl groups showed MICs of 12.5–25 µg/mL against M. tuberculosis, while electron-withdrawing groups (e.g., Cl, F) enhanced potency .
  • Anticancer selectivity : Compounds with diphenylamine moieties exhibited IC₅₀ values of 1.3–2.0 µM against HT29 cells but lower efficacy in MCF7, attributed to differences in cellular uptake or target expression .
    • Cross-validation using standardized protocols (e.g., CLSI guidelines for MICs) and structural-activity relationship (SAR) models can clarify inconsistencies .

Q. How is quantitative structure-activity relationship (QSAR) modeling applied to this scaffold?

  • QSAR studies correlate physicochemical parameters (e.g., logP, polar surface area) with bioactivity. For anticancer derivatives, topological indices like the Zagreb index and electron density descriptors (e.g., HOMO/LUMO) were significant predictors of HT29 cytotoxicity (R² > 0.85) . Software such as PaDEL-Descriptor generates molecular descriptors, while partial least squares (PLS) regression builds predictive models .

Q. What synthetic modifications enhance metabolic stability or selectivity?

  • Mannich base derivatives : Introducing morpholine or dimethylamine via N-Mannich reactions improves solubility and bioavailability. For example, 3-((morpholinomethyl)amino)-5-(4-pyridinyl)- derivatives showed enhanced antifungal activity (MIC = 8 µg/mL vs. C. albicans) .
  • Heterocyclic fusion : Incorporating benzimidazole (e.g., 5-[1-(4-methoxyphenyl)-benzimidazol-6-yl] derivatives) increased tubulin inhibition potency by 3-fold compared to parent compounds .

Q. How are multi-target effects evaluated for this compound?

  • Kinase profiling : Broad-spectrum kinase assays (e.g., against GSK3β or OGT) identify off-target interactions. Derivatives with benzodioxolyl groups inhibited GSK3β at IC₅₀ = 0.8 µM, comparable to staurosporine .
  • Pass Online® prediction : Computational tools forecast additional targets (e.g., topoisomerase II) based on structural motifs, guiding experimental validation .

Methodological Notes

  • Statistical analysis : Biological data are reported as mean ± SEM (n = 3), with significance determined via Student’s t-test (p < 0.05) .
  • Data interpretation : Contradictions in activity data should account for substituent electronic effects, assay variability, and cell line-specific mechanisms .

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